molecular formula C16H28BNO4 B6300518 tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2095495-19-3

tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B6300518
CAS No.: 2095495-19-3
M. Wt: 309.2 g/mol
InChI Key: XJMLPJYQVGTEDM-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound that features a boronate ester and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable azabicyclohexane derivative with a boronate ester under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization or chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura reactions typically yield biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly valuable in cross-coupling reactions, which are essential for constructing carbon-carbon bonds .

Biology and Medicine

In biological and medicinal research, tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is investigated for its potential as a drug precursor. Its unique structure allows for the exploration of new pharmacophores .

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and advanced composites. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism by which tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects is primarily through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . The molecular targets and pathways involved depend on the specific application, whether in catalysis, drug development, or materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate apart from similar compounds is its unique bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific spatial configurations and reactivity patterns .

Properties

IUPAC Name

tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO4/c1-13(2,3)20-12(19)18-9-11-8-16(11,10-18)17-21-14(4,5)15(6,7)22-17/h11H,8-10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMLPJYQVGTEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC2CN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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